3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione

Fragment-based drug discovery Ligand efficiency PPARγ scaffold optimization

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione (CAS 1153126-36-3) is a thiazolidine-2,4-dione (TZD) derivative bearing a 4-hydroxybutyl substituent at the N3 position. With a molecular formula of C₇H₁₁NO₃S and molecular weight of 189.23 g/mol , this compound represents a compact, synthetically accessible TZD scaffold available from multiple vendors at 95–98% purity.

Molecular Formula C7H11NO3S
Molecular Weight 189.23 g/mol
CAS No. 1153126-36-3
Cat. No. B1518029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione
CAS1153126-36-3
Molecular FormulaC7H11NO3S
Molecular Weight189.23 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CCCCO
InChIInChI=1S/C7H11NO3S/c9-4-2-1-3-8-6(10)5-12-7(8)11/h9H,1-5H2
InChIKeyWYAXFFNNECRKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione (CAS 1153126-36-3): Procurement-Ready N3-Substituted TZD Building Block for PPARγ-Targeted Research


3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione (CAS 1153126-36-3) is a thiazolidine-2,4-dione (TZD) derivative bearing a 4-hydroxybutyl substituent at the N3 position [1]. With a molecular formula of C₇H₁₁NO₃S and molecular weight of 189.23 g/mol , this compound represents a compact, synthetically accessible TZD scaffold available from multiple vendors at 95–98% purity . Unlike the clinically approved TZDs (pioglitazone, rosiglitazone), this compound lacks the 5-benzylidene pharmacophore, positioning it as a versatile intermediate for novel PPARγ modulator design or as a reference standard in impurity profiling studies [2].

1 Fragment-based PPARγ ligand discovery Fragment-like MW and low-lipophilicity profile supports FBDD library screening and hit elaboration workflows.
2 C5-elaboration-ready TZD scaffold Unsubstituted C5 position accessible via Knoevenagel condensation for installing benzylidene pharmacophores.
3 Pioglitazone impurity reference standard Structurally characterized N3-substituted TZD suitable for HPLC system suitability and impurity profiling per ICH guidelines.

Why 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD Scaffolds in Research and Development


The N3 substituent governs critical pharmacological properties of thiazolidine-2,4-diones, including PPARγ binding affinity, transcriptional activation profile (full vs. partial agonism), and selectivity over PPARα/δ isoforms [1]. The 4-hydroxybutyl chain introduces a terminal hydroxyl group capable of additional hydrogen-bond interactions within the PPARγ ligand-binding domain that are absent in N3-unsubstituted or N3-methyl TZDs [2]. Furthermore, the physicochemical properties—specifically logP, topological polar surface area, and rotatable bond count—differ markedly from clinical TZDs such as pioglitazone and rosiglitazone, meaning that generic substitution would alter membrane permeability, metabolic stability, and off-target binding profiles in any experimental system [3]. For impurity profiling of pioglitazone drug substance, regulatory guidance (ICH Q3A/Q3B) mandates use of the exact structurally characterized reference standard, not a surrogate TZD [4].

N3 4-hydroxybutyl chain with terminal –OH hydrogen-bond donor; capable of engaging PPARγ LBD polar residues (Ser289, Arg288).
Generic N3-alkyl or N3-unsubstituted TZDs lack this H-bond donor vector; PPARγ interaction profile may shift and co-activator recruitment data may not transfer.
Fragment-like physicochemical profile: low MW, XLogP3 near 0.3, TPSA above BBB threshold; suited for peripheral-target FBDD campaigns.
Clinical TZDs (pioglitazone, rosiglitazone) occupy drug-like space with higher logP and lower TPSA; permeability and off-target binding profiles differ markedly and may not replicate.
Commercially supplied at 95–98% purity with batch-specific NMR, HPLC, and GC characterization data; supports traceable analytical method validation.
Generic TZD compounds sourced without batch-specific QC documentation introduce regulatory documentation risk for impurity profiling under ICH Q3A/Q3B; exact reference standard identity may not be verifiable.

Quantitative Differentiation of 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione Against Clinical TZD Comparators: A Procurement-Weighted Evidence Guide


Reduced Molecular Weight (189.23 vs. 356–357 Da) Enhances Ligand Efficiency Metrics for Fragment-Based Drug Discovery

The target compound (MW = 189.23 g/mol) has a molecular weight 46.9% lower than pioglitazone (MW = 356.44 g/mol) and 47.0% lower than rosiglitazone (MW = 357.43 g/mol) [1]. This substantial MW reduction places it within the fragment-like chemical space (MW < 250 Da), making it suitable for fragment-based lead discovery where ligand efficiency (LE) indices are critical for hit prioritization [2]. In contrast, pioglitazone and rosiglitazone occupy drug-like space and cannot serve as starting points for fragment elaboration campaigns.

Molecular Weight
Reported
189.23 g/mol
46.9% lower than pioglitazone (356.44); 47.0% lower than rosiglitazone (357.43)
Fragment-like chemical space supports FBDD library screening and ligand-efficiency prioritization.
PubChem computed MW; LE-index context per Hopkins et al. (2004).
Fragment-based drug discovery Ligand efficiency PPARγ scaffold optimization

XLogP3 of 0.3 Indicates Enhanced Aqueous Solubility and Reduced Lipophilicity-Driven Off-Target Binding vs. Pioglitazone (XLogP3 ≈ 3.5)

The computed XLogP3 of this compound is 0.3, which is substantially lower than the values for pioglitazone (XLogP3 = 3.5) and rosiglitazone (XLogP3 = 2.4) [1]. This 3.2 log-unit reduction in lipophilicity compared to pioglitazone is consistent with predictions of improved aqueous solubility (estimated >100-fold increase based on the General Solubility Equation) and reduced binding to lipophilic off-target sites such as the hERG potassium channel and cytochrome P450 enzymes [2].

Lipophilicity (XLogP3)
Reported
0.3
ΔXLogP3 = –3.2 vs. pioglitazone (3.5); –2.1 vs. rosiglitazone (2.4)
Reported lower lipophilicity context for off-target binding and solubility profiling.
XLogP3 3.0 algorithm (PubChem 2019); estimated >100-fold aqueous solubility increase per GSE model.
Lipophilicity ADME optimization Off-target selectivity

Higher Topological Polar Surface Area (82.9 Ų) Restricts Passive Blood-Brain Barrier Penetration Relative to Pioglitazone (TPSA = 68.3 Ų)

The target compound exhibits a topological polar surface area (TPSA) of 82.9 Ų, which is 21.4% higher than pioglitazone (TPSA = 68.3 Ų) [1]. Based on the widely validated TPSA threshold of <90 Ų for oral absorption and <60–70 Ų for significant CNS penetration [2], this compound is predicted to have lower passive BBB permeability than pioglitazone while retaining adequate oral absorption potential. This property is advantageous for peripheral PPARγ targeting applications where CNS-mediated side effects (e.g., weight gain, sympathetic activation) are undesirable.

Polar Surface Area
Reported
82.9 Ų
+14.6 Ų (+21.4%) vs. pioglitazone (68.3); +4.2 Ų vs. rosiglitazone (78.7)
Reported TPSA differentiation supports peripheral-selectivity research over CNS-penetrant comparators.
Cactvs 3.4.6.11 computed; BBB threshold context per Pajouhesh & Lenz (2005).
Blood-brain barrier permeability CNS exclusion Peripheral selectivity

Four Rotatable Bonds vs. Seven in Clinical TZDs Indicates Lower Conformational Entropy Penalty Upon PPARγ Binding

This compound contains only 4 rotatable bonds compared to 7 rotatable bonds in both pioglitazone and rosiglitazone [1]. Each rotatable bond contributes approximately 0.5–1.5 kcal/mol to the conformational entropy penalty upon receptor binding [2]. The 3 fewer rotatable bonds suggest a potentially favorable reduction in the entropic cost of binding by an estimated 1.5–4.5 kcal/mol, which could translate to improved binding affinity when the compound is elaborated with a 5-benzylidene or related pharmacophore, assuming comparable enthalpic contributions.

Rotatable Bonds
Class-level
4 rotatable bonds
Entropy model inference
–3 bonds vs. pioglitazone and rosiglitazone (7 each); estimated 1.5–4.5 kcal/mol favorable ΔΔS contribution.
Class-level entropy context for scaffold selection; fewer rotatable bonds may support binding thermodynamics review.
Cactvs 3.4.6.11 computed; entropy estimates from Chang et al. (2007) literature models.
Conformational entropy Binding thermodynamics Scaffold optimization

Single Hydrogen Bond Donor on Terminal Hydroxyl Differentiates This Compound from N3-Alkyl TZDs Lacking H-Bond Donor Functionality

The 4-hydroxybutyl substituent provides one hydrogen bond donor (the terminal –OH), a feature absent in N3-methyl, N3-ethyl, or N3-unsubstituted TZDs [1]. In the PPARγ ligand-binding domain, the AF-2 helix (helix 12) stabilization by TZD ligands involves a critical hydrogen bond between the TZD acidic N–H and Tyr473 [2]. The additional hydroxyl group on the N3 side chain has the potential to engage in a secondary hydrogen bond with polar residues in the ligand-binding pocket entrance (e.g., Ser289, Arg288), which is structurally unattainable with simple N3-alkyl TZDs [2]. This capability may enable differential stabilization of the PPARγ AF-2 surface, affecting co-activator recruitment preference (e.g., SRC-1 vs. TRAP220/DRIP205).

H-Bond Donor Profile
Class-level
This Compound 1 HBD at N3-chain terminal –OH; capable of engaging PPARγ LBD entrance residues (Ser289, Arg288).
N3-Alkyl TZDs 0 HBD on N3 chain; no secondary H-bond interaction at LBD entrance; PPARγ AF-2 stabilization profile may differ.
Reported HBD vector context for co-activator recruitment and SPPARγM profiling studies.
Cactvs 3.4.6.11 HBD count; PPARγ LBD structure PDB 2PRG (Nolte et al., 1998).
Hydrogen bonding PPARγ AF-2 helix interaction Structure-based design

Commercially Available at 95–98% Purity with Batch-Specific QC Documentation Enables Use as a Qualified Reference Standard for Pioglitazone-Related Impurity Profiling

This compound is commercially supplied by multiple vendors at certified purities of 95% (AKSci, Bidepharm, Enamine) and 98% (Leyan) , with batch-specific certificates of analysis including NMR, HPLC, and GC characterization data . This purity profile meets or exceeds the commonly accepted threshold (≥95%) for use as a chromatographic system suitability standard in HPLC-based impurity methods for pioglitazone drug substance, where structurally related TZD derivatives co-eluting with the API must be unambiguously identified and quantified per ICH Q3A guidelines [1]. In contrast, generic TZD compounds sourced without batch-specific QC data introduce unacceptable regulatory risk for GMP-compliant analytical method validation.

Commercial Purity
Reported
95–98%
Batch-specific QC: NMR, HPLC, GC
Supports analytical system suitability and impurity profiling method validation workflows.
Multi-vendor availability (AKSci, Bidepharm, Enamine, Leyan); meets ICH Q3A reference standard purity threshold.
Pharmaceutical impurity profiling Reference standards Quality control

High-Impact Research and Industrial Application Scenarios for 3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione (CAS 1153126-36-3)


Fragment-Based PPARγ Drug Discovery: A Low-MW Starting Point for Ligand Elaboration

At MW 189.23 g/mol, this compound occupies fragment-like chemical space (MW < 250 Da, XLogP3 = 0.3) [1], making it suitable for SPR-based fragment screening campaigns against the PPARγ ligand-binding domain. Hits can subsequently be elaborated at the C5 position via Knoevenagel condensation with aromatic aldehydes to install the benzylidene pharmacophore present in clinical TZDs [2]. The 4-hydroxybutyl chain provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to carboxylic acid) to modulate pharmacokinetic properties without altering the core TZD scaffold.

Pioglitazone Impurity Profiling and Forced Degradation Studies in Pharmaceutical QC

As a structurally defined TZD derivative, this compound serves as a potential process-related impurity or degradation product reference standard in pioglitazone API analysis. Its commercial availability at 95–98% purity with batch-specific NMR and HPLC characterization [1] supports its use as a system suitability standard in validated HPLC-UV or LC-MS methods. Regulatory-compliant impurity identification under ICH Q3A requires structurally characterized reference materials at ≥95% purity, and this compound meets that threshold [3].

Selective PPARγ Modulator (SPPARγM) Scaffold Design Leveraging N3-Chain Hydrogen-Bond Capability

The terminal hydroxyl group on the N3-butyl chain provides a unique hydrogen-bond donor vector absent in simple N3-alkyl TZDs [1]. This functional group can engage the polar entrance region of the PPARγ ligand-binding pocket (residues Ser289, Arg288), potentially enabling differential stabilization of the AF-2 helix and biased co-activator recruitment [2]. Medicinal chemistry programs pursuing SPPARγMs with reduced adipogenic activity but preserved insulin-sensitizing efficacy can exploit this structural feature to design compounds that avoid the full PPARγ agonism associated with clinical TZD side effects (fluid retention, weight gain, bone loss).

Chemical Biology Probe for Studying PPARγ-Independent TZD Effects

Several biological effects of TZDs—including mitochondrial Complex I inhibition, anti-inflammatory activity, and anti-proliferative effects in cancer cells—are mediated through PPARγ-independent mechanisms [1]. This compound, which lacks the 5-benzylidene pharmacophore required for high-affinity PPARγ binding, may exhibit reduced PPARγ transactivation while potentially retaining PPARγ-independent activities. Its lower lipophilicity (XLogP3 = 0.3 vs. 3.5 for pioglitazone) [2] further differentiates its cellular distribution profile, making it a valuable tool compound for dissecting PPARγ-dependent from PPARγ-independent signaling pathways in adipocytes, macrophages, and cancer cell lines.

Application
Selection Property
Validation Focus
Fragment-based PPARγ ligand discovery
Fragment-like MW and LogP profile
SPR binding assay and C5-elaboration chemistry
Pioglitazone impurity profiling studies
Batch-specific QC documentation
HPLC system suitability and retention-time verification
SPPARγM scaffold design
N3-chain H-bond donor vector
Co-activator recruitment assay and AF-2 stabilization profiling
PPARγ-independent pathway probe
Absence of 5-benzylidene pharmacophore
PPARγ-dependent vs. independent endpoint discrimination in cell-based assays
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